molecular formula C13H18N2 B8627548 2-tert-butyl-N-methyl-1H-indol-5-amine

2-tert-butyl-N-methyl-1H-indol-5-amine

Cat. No.: B8627548
M. Wt: 202.30 g/mol
InChI Key: PKORDLWEFZQNAT-UHFFFAOYSA-N
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Description

2-tert-butyl-N-methyl-1H-indol-5-amine (CAS#: 1225032-97-2) is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol . This substance belongs to a class of substituted indoles, which are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active molecules . Recent scientific literature highlights the research value of closely related 1H-indole-2-carboxamide derivatives in the discovery of new therapeutic agents for neglected tropical diseases . Specifically, these compounds have been investigated for their in vitro potency against Trypanosoma cruzi , the parasite responsible for Chagas disease . Although the specific mechanism of action for this exact analogue may require further elucidation, optimization efforts in related indole series have explored mechanisms including inhibition of the T. cruzi sterol 14α-demethylase (CYP51) . The structure features a tert-butyl group at the 2-position and a methylamine at the 5-position of the indole ring, making it a valuable intermediate for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds in parasitology and oncology . This product is intended for research applications in a controlled laboratory environment only.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-tert-butyl-N-methyl-1H-indol-5-amine

InChI

InChI=1S/C13H18N2/c1-13(2,3)12-8-9-7-10(14-4)5-6-11(9)15-12/h5-8,14-15H,1-4H3

InChI Key

PKORDLWEFZQNAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Branching Effects

(a) 2-tert-Butyl-1H-indol-5-amine (CID 2760966)
  • Molecular formula : C₁₂H₁₆N₂
  • Key features : The tert-butyl group at position 2 and a primary amine at position 5.
  • Collision cross-section (CCS) : Predicted CCS values for adducts range from 141.7 Ų ([M+H]⁺) to 154.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
(b) 3-Ethyl-2-methyl-1H-indol-5-amine (CAS 2964-26-3)
  • Molecular formula : C₁₁H₁₄N₂
  • Key features : Ethyl and methyl groups at positions 3 and 2, respectively, with a primary amine at position 5.
(c) 2-(5-tert-Butyl-1H-indol-3-yl)ethanamine (CAS 222733-86-0)
  • Molecular formula : C₁₄H₂₀N₂
  • Key features : A tert-butyl group at position 5 and an ethylamine side chain at position 3.
  • Comparison : The ethylamine side chain introduces flexibility and additional hydrogen-bonding sites, contrasting with the rigid N-methyl group in the target compound. This may influence receptor binding affinity in biological systems .

N-Methylation and Electronic Effects

(a) 1H-Indol-5-amine (5-Aminoindole)
  • Molecular formula : C₈H₈N₂
  • Key features : Unsubstituted indole ring with a primary amine at position 5.
  • Comparison : The absence of tert-butyl and N-methyl groups results in higher polarity and lower lipophilicity. N-Methylation in the target compound likely reduces aqueous solubility but enhances blood-brain barrier penetration .
(b) 1-Methyl-N-2-propen-1-yl-1H-indol-5-amine (CAS 117561-42-9)
  • Molecular formula : C₁₂H₁₄N₂
  • Key features : A methyl group at position 1 and a propenyl substituent on the amine.
  • Comparison : The propenyl group introduces unsaturated bonding, increasing reactivity for conjugation or metabolic oxidation compared to the saturated N-methyl group in the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties
2-tert-Butyl-N-methyl-1H-indol-5-amine* C₁₃H₁₈N₂ 2-(tert-butyl), 5-(N-methyl) 202.30 High lipophilicity, moderate CCS
2-tert-Butyl-1H-indol-5-amine C₁₂H₁₆N₂ 2-(tert-butyl), 5-(NH₂) 188.27 CCS: 141.7–154.0 Ų
3-Ethyl-2-methyl-1H-indol-5-amine C₁₁H₁₄N₂ 3-(ethyl), 2-(methyl) 174.25 Lower steric hindrance
2-(5-tert-Butyl-1H-indol-3-yl)ethanamine C₁₄H₂₀N₂ 5-(tert-butyl), 3-(CH₂CH₂NH₂) 216.32 Flexible side chain
1H-Indol-5-amine C₈H₈N₂ 5-(NH₂) 132.16 High polarity

*Inferred data based on structural analogues.

Research Implications and Gaps

  • Toxicity Considerations : While 5-(tert-butyl)-[1,1'-biphenyl]-2-amine () shows acute toxicity (Category 4), similar hazards may apply to tert-butyl-substituted indoles, warranting further safety studies.

Preparation Methods

Formation of the Indole Core

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. In this method, phenylhydrazine reacts with methyl tert-butyl ketone under acidic conditions (HCl or H₂SO₄) at 80–100°C for 12–24 hours. The cyclization process regioselectively introduces the tert-butyl group at position 2, driven by the steric bulk of the ketone precursor. Yield optimization studies indicate that using polyphosphoric acid as a catalyst improves cyclization efficiency to 70–75%.

N-Methylation of the Indole Nitrogen

The indole nitrogen at position 1 undergoes methylation using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This exothermic reaction proceeds quantitatively at 0–25°C within 4–6 hours. Recent work demonstrates that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction times to 2 hours while maintaining >95% conversion.

Nitration and Reduction Sequence

Nitration : Directed by the electron-donating tert-butyl group, fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at –10°C introduces a nitro group at position 5 with 65–70% yield. Kinetic studies reveal that maintaining temperatures below 0°C suppresses byproduct formation.

Reduction : Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to an amine. Alternative methods using ammonium formate as a hydrogen source achieve comparable yields (85–90%) under milder conditions (room temperature, 12 hours).

Palladium-Catalyzed Cross-Coupling Strategy

Synthesis of Bromoindole Precursor

Bromination of 2-tert-butyl-1-methyl-1H-indole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40°C for 8 hours provides 5-bromo-2-tert-butyl-1-methyl-1H-indole. Regioselectivity analysis confirms 75–80% para-bromination relative to the indole nitrogen, attributed to the tert-butyl group’s directing effects.

Buchwald-Hartwig Amination

The palladium-catalyzed coupling of 5-bromo-2-tert-butyl-1-methyl-1H-indole with aqueous ammonia employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos ligand in tert-butanol. Key parameters include:

  • Temperature: 110°C

  • Base: Potassium carbonate (K₂CO₃)

  • Reaction time: 24 hours

  • Yield: 60–70%

Recent optimizations using the Josiphos ligand SL-J009-1 enhance catalyst turnover (TON > 1,000) and reduce Pd loading to 0.1 mol%.

Comparative Analysis of Synthetic Routes

ParameterFischer Synthesis RoutePalladium-Catalyzed Route
Total Steps 43
Overall Yield 45–55%50–60%
Reaction Time 48–72 hours36–48 hours
Cost Efficiency Moderate (bulk reagents)High (catalyst recycling)
Scalability Industrial (multi-kilogram)Laboratory-scale (gram)
Environmental Impact High (strong acids/waste)Moderate (Pd recovery systems)

The Fischer route excels in scalability, while the palladium method offers better atom economy. Life-cycle assessments highlight the cross-coupling approach’s reduced E-factor (8.2 vs. 15.7 for Fischer).

Recent Methodological Innovations

Continuous Flow Nitration

Microreactor technology enables safer nitration by maintaining precise temperature control (–5°C to 5°C) and short residence times (2–5 minutes). This method achieves 80% conversion with 90% regioselectivity, minimizing thermal degradation.

Photoredox Catalysis

Visible light-mediated C–H amination using an iridium photocatalyst ([Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and blue LEDs directly functionalizes position 5 without nitro intermediates. Initial yields of 55–60% suggest promise for greener syntheses.

Critical Process Considerations

Solvent Optimization

  • Fischer Route : Ethanol or acetic acid stabilizes protonated intermediates during cyclization.

  • Cross-Coupling : tert-Butanol’s high polarity and boiling point (82°C) enhance catalyst stability and reaction homogeneity.

Ligand Design in Palladium Catalysis

Bulky, electron-rich ligands such as BrettPhos improve coupling efficiency by stabilizing the active Pd⁰ species. Computational studies correlate ligand bite angle (102–112°) with improved turnover frequencies .

Q & A

Q. What experimental models are suitable for in vivo pharmacokinetic and toxicity studies?

  • Models :
  • Rodent studies : Administer via oral gavage or IV (1–10 mg/kg) and monitor plasma levels via LC-MS/MS .
  • Toxicogenomics : Assess liver/kidney toxicity markers (e.g., ALT, creatinine) and histopathology .

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